molecular formula C11H16BNO3 B1589304 4-(Morpholinomethyl)phenylboronic acid CAS No. 279262-23-6

4-(Morpholinomethyl)phenylboronic acid

Cat. No. B1589304
M. Wt: 221.06 g/mol
InChI Key: QPFDUULIDNELSE-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)phenylboronic acid is a chemical compound with the empirical formula C11H16BNO3 . It is a solid substance and is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of boronic esters, such as 4-(Morpholinomethyl)phenylboronic acid, has been studied extensively. Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process is significant in the functionalizing deboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular weight of 4-(Morpholinomethyl)phenylboronic acid is 221.06 g/mol . The SMILES string representation of its structure is OB(O)c1ccc(CN2CCOCC2)cc1 .


Chemical Reactions Analysis

Boronic esters, including 4-(Morpholinomethyl)phenylboronic acid, are valuable building blocks in organic synthesis. They are used in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling . Protodeboronation of these esters has been achieved using a radical approach .


Physical And Chemical Properties Analysis

4-(Morpholinomethyl)phenylboronic acid is a solid substance . Its empirical formula is C11H16BNO3 , and its molecular weight is 221.06 g/mol .

Scientific Research Applications

1. Use in Glucose-Sensitive Polymers

  • Summary of Application: Phenylboronic acid derivatives, such as “4-(Morpholinomethyl)phenylboronic acid”, can form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . An important application of these conjugates is their ability to function as glucose-sensitive polymers .
  • Results or Outcomes: These glucose-sensitive polymers enable self-regulated insulin release in the treatment of diabetes .

2. Use in Radiopharmaceuticals

  • Summary of Application: “4-(Morpholinomethyl)phenylboronic acid” can be used as a precursor for the synthesis of radiopharmaceuticals. Radiopharmaceuticals are radioactive drugs used for medical imaging and therapy.
  • Methods of Application: By attaching a radioactive isotope to “4-(Morpholinomethyl)phenylboronic acid”, researchers can create molecules that target specific biological targets for imaging or therapeutic purposes.

3. Use in Suzuki–Miyaura Coupling

  • Summary of Application: The Suzuki–Miyaura coupling reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds . “4-(Morpholinomethyl)phenylboronic acid” can be used as a boron reagent in this reaction .

4. Use in Solubility Studies

  • Summary of Application: The solubility of phenylboronic acid and its derivatives, including “4-(Morpholinomethyl)phenylboronic acid”, in various organic solvents has been studied . This information is important for selecting the appropriate solvent for a particular reaction or for purifying products by crystallization .
  • Methods of Application: The solubilities of these compounds were determined experimentally by a dynamic method, in which the disappearance of turbidity was determined by measuring light intensity using a luminance probe .
  • Results or Outcomes: Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon . The pinacol ester and azaester show better solubility than the parent acid in all tested solvents .

5. Use in Protodeboronation

  • Summary of Application: Protodeboronation is a process where a boron group is removed from an organic compound . “4-(Morpholinomethyl)phenylboronic acid” can be used in this process .

6. Use in Synthesis of Biologically Active Compounds

  • Summary of Application: Phenylboronic acids and their derivatives, including “4-(Morpholinomethyl)phenylboronic acid”, are used in the synthesis of biologically active compounds .

Safety And Hazards

This compound is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it can cause serious eye damage . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

[4-(morpholin-4-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFDUULIDNELSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451314
Record name {4-[(Morpholin-4-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholinomethyl)phenylboronic acid

CAS RN

279262-23-6
Record name {4-[(Morpholin-4-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Morpholinomethyl)phenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of (4-(bromomethyl)phenyl)boronic acid (500 mg) and potassium carbonate (643 mg) in acetonitrile (10 mL) was added morpholine (0.304 mL), and the mixture was stirred at room temperature for 60 hr. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained solid was washed with diisopropyl ether and ethyl acetate to give the title compound (449 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
643 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.304 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Khezami, K Harmandar, E Bağda, E Bağda… - … of Photochemistry and …, 2020 - Elsevier
Two new tetra- or octa-substituted zinc(II) phthalocyanines (1 and 2) bearing 3-(morpholinomethyl)phenyl groups were synthesized via Suzuki-Miyaura coupling method. These …
Number of citations: 9 www.sciencedirect.com
S Zhu, Y Li, Y Huang, M Zhang, X Gu, Y He… - Journal of Materials …, 2020 - pubs.rsc.org
Cancer-specific bioimaging has been correlated with fluorescence-guided tumor therapy, garnering extensive interest from researchers. Herein, a highly efficient tumor-targeting …
Number of citations: 7 pubs.rsc.org
BR Kusuma, L Zhang, T Sundstrom… - Journal of medicinal …, 2012 - ACS Publications
Compound 2 (KU-32) is a first-generation novologue (a novobiocin-based, C-terminal, heat shock protein 90 (Hsp90) inhibitor) that decreases glucose-induced death of primary …
Number of citations: 58 pubs.acs.org
JL Kyzer, MAA Noman, RAD Cuellar… - Archiv der …, 2023 - Wiley Online Library
Retinoic acid receptor alpha (RARα) antagonist ER‐50891 and 15 analogs were prepared and tested in vitro for potency and selectivity at RARα, RARβ, and RARγ using transactivation …
Number of citations: 2 onlinelibrary.wiley.com
CJ Menet, SR Fletcher, G Van Lommen… - Journal of Medicinal …, 2014 - ACS Publications
Janus kinases (JAK1, JAK2, JAK3, and TYK2) are involved in the signaling of multiple cytokines important in cellular function. Blockade of the JAK-STAT pathway with a small molecule …
Number of citations: 110 pubs.acs.org
M Tan, Y Li, W Guo, Y Chen, M Wang, Y Wang, B Chi… - Dyes and …, 2022 - Elsevier
Herein, based on 1,8-naphtholactam, we have developed twisted and conjugated fluorophores, NPM-1 and NPM-2, which featured efficient emissions in both dispersion and …
Number of citations: 8 www.sciencedirect.com
N Cmiljanović - 2011 - edoc.unibas.ch
The phosphoinositide 3-kinases (PI3Ks) belong to a family of lipid kinases, which are implicated in signal transduction pathways and modulation of fundamental cellular activities such …
Number of citations: 3 edoc.unibas.ch
S Ching Leung - 2012 - livrepository.liverpool.ac.uk
The rapid development of resistance to currently deployed antimalarial drugs has raised the desperate need for new chemotherapies, preferably with novel therapeutic target. This …
Number of citations: 0 livrepository.liverpool.ac.uk
MA Al Noman, RAD Cuellar, JL Kyzer… - European Journal of …, 2023 - Elsevier
Reported here are the synthesis and in vitro evaluation of a series of 26 retinoic acid analogs based on dihydronaphthalene and chromene scaffolds using a transactivation assay. …
Number of citations: 4 www.sciencedirect.com

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